molecular formula C16H16N6O2 B2880535 1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 950473-28-6

1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2880535
CAS No.: 950473-28-6
M. Wt: 324.344
InChI Key: SWCWOWGLACEQSW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is an organic compound that features a urea linkage connecting a methoxyphenyl group and a tetrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Urea Formation: The urea linkage is formed by reacting the tetrazole derivative with 4-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of 4-substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The urea linkage and the tetrazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(phenylurea): Lacks the tetrazole ring, which may reduce its binding affinity to certain targets.

    1-(4-Hydroxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: The hydroxyl group may alter its solubility and reactivity compared to the methoxy group.

    1-(4-Methoxyphenyl)-3-((1-methyl-1H-tetrazol-5-yl)methyl)urea: The methyl group on the tetrazole ring may affect its steric and electronic properties.

Uniqueness: 1-(4-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of the methoxyphenyl group and the tetrazole ring, which together enhance its potential as a versatile scaffold in drug design and materials science.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-24-14-9-7-12(8-10-14)18-16(23)17-11-15-19-20-21-22(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCWOWGLACEQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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